molecular formula C9H8N2O2S B14423572 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one CAS No. 83820-21-7

5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one

Cat. No.: B14423572
CAS No.: 83820-21-7
M. Wt: 208.24 g/mol
InChI Key: TTYZAOZTYIHOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds through the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit the aggregation factor of human platelets, urokinase, and poly(ADP-ribose) polymerase-1 . Additionally, it can act as an estrogen receptor ligand and neuropeptide . The exact molecular pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is unique due to its specific acetyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

83820-21-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-acetyl-3-methyl-7H-[1,2]thiazolo[5,4-b]pyridin-4-one

InChI

InChI=1S/C9H8N2O2S/c1-4-7-8(13)6(5(2)12)3-10-9(7)14-11-4/h3H,1-2H3,(H,10,13)

InChI Key

TTYZAOZTYIHOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C(=O)C(=CN2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.